

# An In-depth Technical Guide to (5-Methylpyridin-3-yl)methanol

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## Compound of Interest

Compound Name: (5-Methylpyridin-3-yl)methanol

Cat. No.: B025313

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CAS Number: 102074-19-1

This technical guide provides a comprehensive overview of **(5-Methylpyridin-3-yl)methanol**, a key pyridine derivative utilized in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its chemical properties, synthesis, and potential biological activities.

## Chemical and Physical Properties

**(5-Methylpyridin-3-yl)methanol**, with the CAS number 102074-19-1, is a pyridine derivative characterized by a methyl group at the 5-position and a hydroxymethyl group at the 3-position of the pyridine ring.<sup>[1]</sup> It is typically a liquid at room temperature and is soluble in methanol, 0.1N HCl, and water.<sup>[2]</sup> The hydrochloride salt of this compound is also commonly used in research.<sup>[1]</sup>

Table 1: Physical and Chemical Properties of **(5-Methylpyridin-3-yl)methanol**

Property	Value	Reference(s)
CAS Number	102074-19-1	
Molecular Formula	C <sub>7</sub> H <sub>9</sub> NO	
Molecular Weight	123.15 g/mol	[3]
Physical Form	Liquid	
Solubility	Soluble in methanol (30 mg/ml), 0.1N HCl (18.4 mg/ml), water (11.2 mg/ml)	[2]
Storage	Store tightly sealed at room temperature in an inert atmosphere	[2]

## Synthesis and Experimental Protocols

The primary synthetic route to **(5-Methylpyridin-3-yl)methanol** involves the reduction of its corresponding ester, methyl 5-methylnicotinate.[4] A detailed experimental protocol for this synthesis is outlined below.

### Experimental Protocol: Synthesis of (5-Methylpyridin-3-yl)methanol

#### Step 1: Synthesis of Methyl 5-Methylnicotinate

This precursor can be synthesized from 5-methylnicotinic acid.

- Materials: 5-methylnicotinic acid, methanol, thionyl chloride, ice water, ammonia, ethyl acetate, anhydrous sodium sulfate.[5]
- Procedure:
  - To 5-methylnicotinic acid (0.73 mol), slowly add 16 equivalents of methanol over 20 minutes, followed by the dropwise addition of 3 equivalents of thionyl chloride while maintaining the temperature at 20-25 °C.[5]

- Heat the reaction mixture to reflux (82 °C) and maintain for 6 hours with continuous stirring.[5]
- After completion, lower the temperature to 55 °C and remove excess methanol and thionyl chloride by distillation under reduced pressure.[5]
- Cool the reaction mixture to room temperature and add ice water.[5]
- Adjust the pH to 8 with ammonia under an ice bath.[5]
- Extract the product with ethyl acetate.[5]
- Dry the combined ethyl acetate phases with anhydrous sodium sulfate.[5]
- Remove the ethyl acetate by rotary evaporation to obtain methyl 5-methylnicotinate.[5]

#### Step 2: Reduction of Methyl 5-Methylnicotinate to **(5-Methylpyridin-3-yl)methanol**

- Materials: Methyl 5-methylnicotinate, magnesium chloride, potassium borohydride, tetrahydrofuran (THF), methanol, water, ethyl acetate, anhydrous sodium sulfate.[4]
- Procedure:
  - Prepare a reducing agent solution (Solution B) by mixing magnesium chloride, potassium borohydride, and THF in a molar ratio of 2:2:1. Heat the mixture to 67°C and reflux for 2 hours, then cool to room temperature.[4]
  - Dissolve the methyl 5-methylnicotinate from Step 1 in THF and adjust the temperature to 40°C.[4]
  - Slowly add Solution B dropwise over 1.3 hours.[4]
  - Continue the reaction at 40°C for 1 hour with stirring.[4]
  - Cool the reaction to room temperature and quench with methanol.[4]
  - Raise the temperature to 40°C and remove THF and methanol by rotary evaporation to obtain a concentrate.[4]

- To the concentrate, add water and extract three times with ethyl acetate.[4]
- Combine the ethyl acetate phases, dry with anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield **(5-Methylpyridin-3-yl)methanol**. [4]

Below is a graphical representation of the synthesis workflow.



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Synthesis of **(5-Methylpyridin-3-yl)methanol**.

## Spectroscopic Data

While specific spectra for **(5-Methylpyridin-3-yl)methanol** are not readily available in the public domain, the expected spectroscopic characteristics can be inferred from its structure and data from similar compounds.

Table 2: Predicted Spectroscopic Data for **(5-Methylpyridin-3-yl)methanol**

Technique	Expected Features
$^1\text{H}$ NMR	Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methyl protons, a singlet for the hydroxymethyl protons, and a broad singlet for the hydroxyl proton.
$^{13}\text{C}$ NMR	Resonances for the aromatic carbons of the pyridine ring, the methyl carbon, and the hydroxymethyl carbon. The carbon attached to the hydroxyl group would be shifted downfield.
FT-IR ( $\text{cm}^{-1}$ )	Broad O-H stretch ( $\sim 3400\text{-}3200$ ), aromatic C-H stretch ( $\sim 3100\text{-}3000$ ), aliphatic C-H stretch ( $\sim 3000\text{-}2850$ ), C=C and C=N stretching in the aromatic ring ( $\sim 1600\text{-}1450$ ), and C-O stretch ( $\sim 1260\text{-}1000$ ).
Mass Spec.	A molecular ion peak corresponding to its molecular weight (123.15 g/mol ). Fragmentation patterns would likely involve the loss of the hydroxymethyl group or other fragments from the pyridine ring.

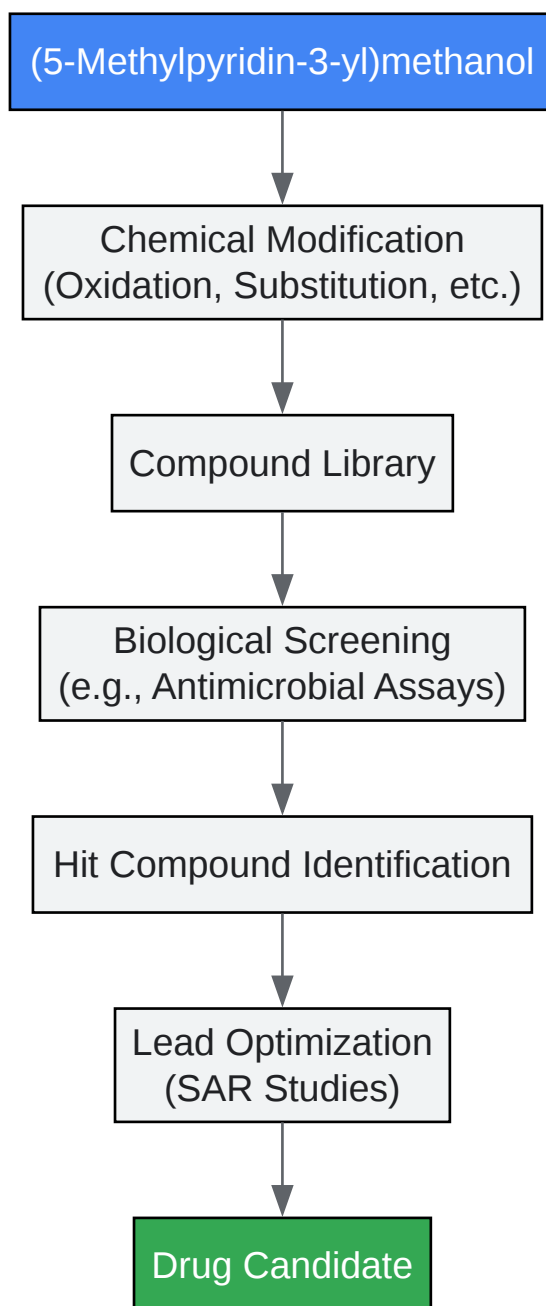
## Biological Activity and Applications in Drug Development

**(5-Methylpyridin-3-yl)methanol** and its derivatives are valuable building blocks in medicinal chemistry.[1] The pyridine scaffold is a common pharmacophore in numerous biologically active compounds.[6]

The hydrochloride salt of **(5-Methylpyridin-3-yl)methanol** has been noted for its potential antimicrobial properties.[7] Generally, pyridine derivatives are investigated for a wide range of biological activities, including anti-inflammatory and antioxidant effects.[7] The biological activity is attributed to the ability of the molecule to form hydrogen bonds and other non-covalent interactions with biological macromolecules like proteins and enzymes.[1][7]

In drug development, **(5-Methylpyridin-3-yl)methanol** serves as a versatile intermediate for creating more complex molecules.<sup>[1]</sup> The hydroxymethyl group can be readily modified through oxidation, reduction, or substitution reactions, allowing for the exploration of structure-activity relationships.<sup>[1]</sup>

The general workflow for utilizing such a compound in early-stage drug discovery is depicted below.



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## Drug Discovery Workflow.

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